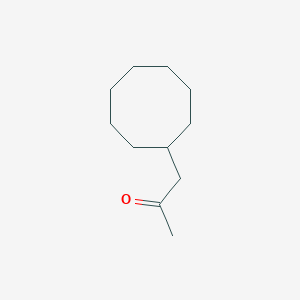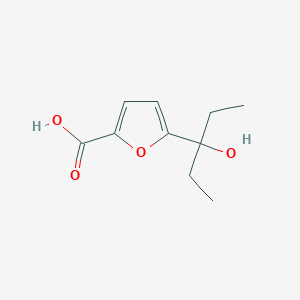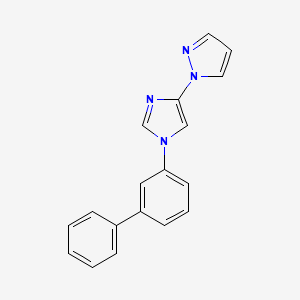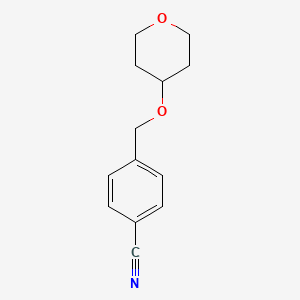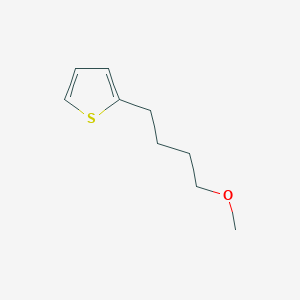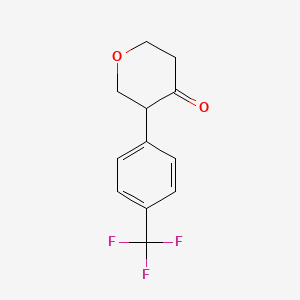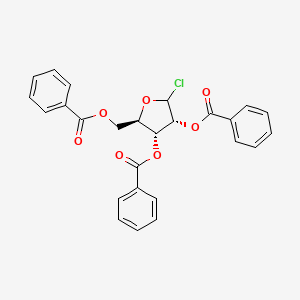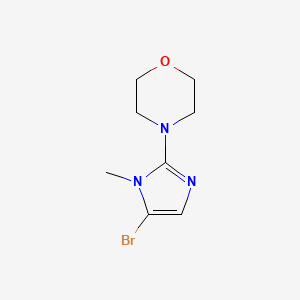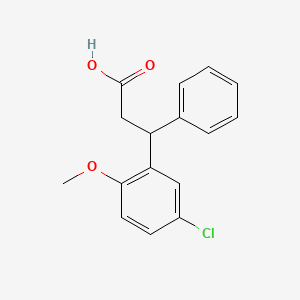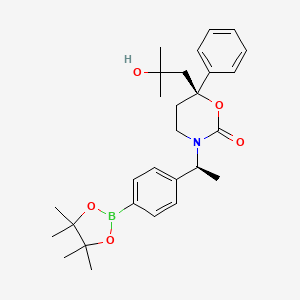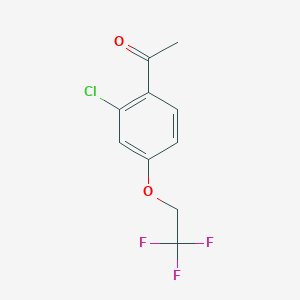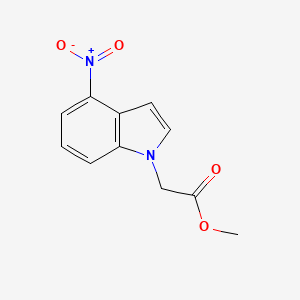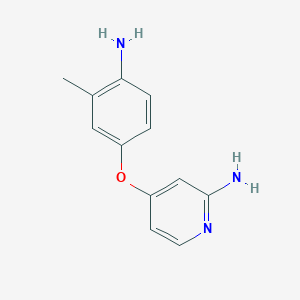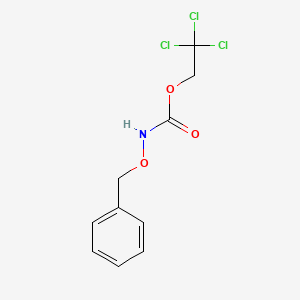
2,2,2-trichloroethyl N-phenylmethoxycarbamate
Overview
Description
2,2,2-trichloroethyl N-phenylmethoxycarbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound’s structure includes a phenylmethoxy group attached to a carbamic acid esterified with 2,2,2-trichloroethyl, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloroethyl N-phenylmethoxycarbamate typically involves the reaction of phenylmethanol with phosgene to form phenyl chloroformate. This intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-trichloroethyl N-phenylmethoxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxycarbonyl chloride, while reduction can produce phenylmethoxycarbinol.
Scientific Research Applications
2,2,2-trichloroethyl N-phenylmethoxycarbamate has diverse applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound can be employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism by which 2,2,2-trichloroethyl N-phenylmethoxycarbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can protect functional groups during chemical reactions, preventing unwanted side reactions. The molecular targets include nucleophilic sites on biomolecules, where the compound forms covalent bonds, thereby modifying the activity of enzymes and other proteins .
Comparison with Similar Compounds
- (Methoxy)carbamic acid 2,2,2-trichloroethyl ester
- (Ethoxy)carbamic acid 2,2,2-trichloroethyl ester
- (Phenylmethoxy)carbamic acid methyl ester
Comparison: 2,2,2-trichloroethyl N-phenylmethoxycarbamate is unique due to its phenylmethoxy group, which provides distinct steric and electronic properties. This uniqueness makes it more suitable for specific applications, such as protecting groups in peptide synthesis, compared to its analogs.
Properties
Molecular Formula |
C10H10Cl3NO3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-phenylmethoxycarbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-10(12,13)7-16-9(15)14-17-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
InChI Key |
DOEMDECFCZEUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
